![molecular formula C14H14F3N3 B2514061 4-(3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)aniline CAS No. 353457-63-3](/img/structure/B2514061.png)
4-(3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)aniline is a compound that has gained significant attention in the field of scientific research due to its potential applications in medicinal chemistry. The compound is also known as TAK-659 and has been extensively studied for its pharmacological properties.
Scientific Research Applications
FDA-Approved Trifluoromethyl Group-Containing Drugs
The trifluoromethyl group is a common feature in many FDA-approved drugs . The presence of this group can significantly affect the pharmacological activities of the compounds . Therefore, “4-(3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)aniline” could potentially be used in the development of new drugs.
Synthesis of Sorafenib
Sorafenib, a cancer treatment drug, is synthesized by reacting the aniline in methylene chloride with 4-chloro-3-(trifluoromethyl) phenyl isocyanate . The “4-(3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)aniline” could potentially be used in the synthesis of similar drugs.
Study of Biomolecule:Ligand Complexes
The compound can be used in the study of biomolecule:ligand complexes . This can help in understanding the interactions between biomolecules and ligands, which is crucial in drug design.
Free Energy Calculations
The compound can be used in free energy calculations . This can help in predicting the stability of chemical systems and the feasibility of chemical reactions.
Structure-Based Drug Design
The compound can be used in structure-based drug design . This involves designing drugs based on the three-dimensional structure of the biological target they are intended to act upon.
Refinement of X-Ray Crystal Complexes
The compound can be used in the refinement of x-ray crystal complexes . This can help in obtaining more accurate structures of complex molecules.
Synthesis of tert-butyl 4-methyl-3-(trifluoromethyl)phenylcarbamate
The compound can be used as a starting reagent in the synthesis of tert-butyl 4-methyl-3-(trifluoromethyl)phenylcarbamate . This compound has potential applications in various fields of chemistry.
Synthetic Building Block
The compound can be used as a synthetic building block . This means it can be used in the synthesis of a wide variety of other compounds, potentially expanding its range of applications.
Mechanism of Action
Target of Action
It is believed to act as a catalyst in synthesizing other compounds .
Mode of Action
4-(3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)aniline is thought to function as a nucleophile, participating in covalent bond formation, and as an electron-donating group, contributing to the creation of coordination complexes .
Biochemical Pathways
It’s known that the compound can induce effects on the biosynthesis of dna in various organs of rats .
Pharmacokinetics
It’s known that the compound can induce effects on the biosynthesis of dna in various organs of rats , which suggests that it can be absorbed and distributed in the body.
Result of Action
The administration of 4-(3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)aniline initially suppressed the utilization of labeled thymidine for DNA biosynthesis in the liver, kidney, thymus, and spleen of rats .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)aniline. For instance, the compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) and may cause skin irritation, serious eye irritation, respiratory irritation, and damage to organs through prolonged or repeated exposure .
properties
IUPAC Name |
4-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N3/c15-14(16,17)13-11-3-1-2-4-12(11)20(19-13)10-7-5-9(18)6-8-10/h5-8H,1-4,18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYBFJLPKLVNBDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2C3=CC=C(C=C3)N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)aniline |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.